1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone is an organic compound that features a benzodioxole ring and a nitroaniline group connected by a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.
Coupling Reaction: The benzodioxole derivative is coupled with 3-nitroaniline in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Substitution: The propanone linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Reduction: 1-(1,3-Benzodioxol-5-yl)-3-(3-aminoanilino)-1-propanone
Oxidation: Various oxidized derivatives of the benzodioxole ring
Substitution: Substituted propanone derivatives
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-nitropropene
- 1-(1,3-Benzodioxol-5-yl)-3-(4-nitroanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(2-nitroanilino)-1-propanone
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the benzodioxole ring and the nitroaniline group provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYHAVTEIMURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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